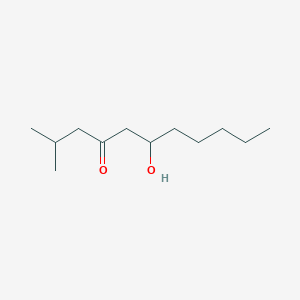
6-Hydroxy-2-methylundecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-methylundecan-4-one is an organic compound with the molecular formula C12H24O2. It is a ketone with a hydroxyl group and a methyl group attached to the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylundecan-4-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylundecanal with formaldehyde, followed by oxidation to form the desired ketone. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound. The choice of reagents and conditions can vary depending on the desired yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-methylundecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ketones with various functional groups.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-methylundecan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-methylundecan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-methyl-4-undecanone: A closely related compound with similar chemical properties.
2-Octanone: Another ketone with a shorter carbon chain.
4-Hydroxy-2-methylpentan-2-one: A compound with a similar functional group arrangement but a different carbon chain length
Uniqueness
6-Hydroxy-2-methylundecan-4-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60669-67-2 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
6-hydroxy-2-methylundecan-4-one |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-11(13)9-12(14)8-10(2)3/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
UQRWMSRUHJHGGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


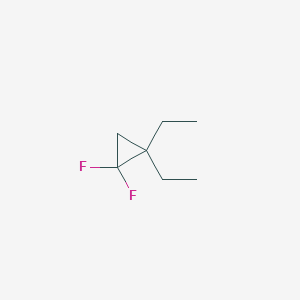
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
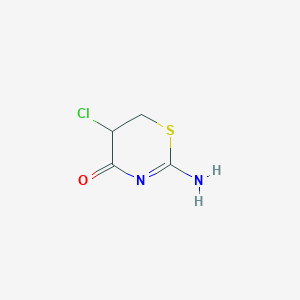
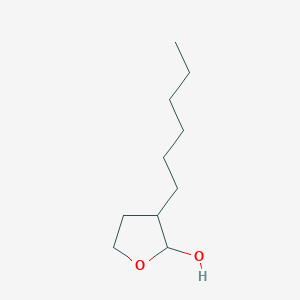
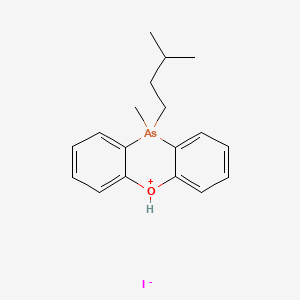
![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
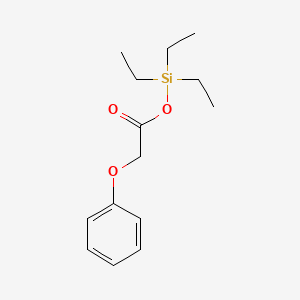
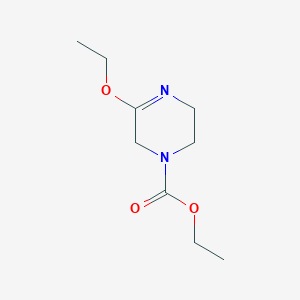
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
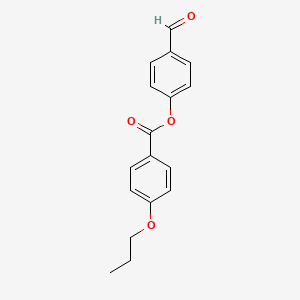
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
